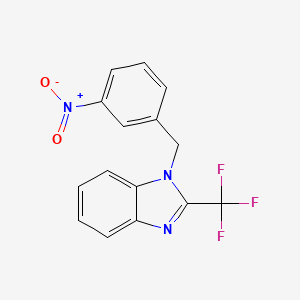

1-(3-nitrobenzyl)-2-(trifluoromethyl)-1H-1,3-benzimidazole

Description

1-(3-Nitrobenzyl)-2-(trifluoromethyl)-1H-1,3-benzimidazole is a benzimidazole derivative featuring a 3-nitrobenzyl group at the 1-position and a trifluoromethyl (-CF₃) substituent at the 2-position. Benzimidazoles are heterocyclic aromatic compounds known for their diverse pharmacological and agrochemical applications, including antimicrobial, antitumor, and antifungal activities . The nitro group (-NO₂) and trifluoromethyl substituent in this compound likely enhance its electronic properties, stability, and binding affinity in biological systems .

Properties

IUPAC Name |

1-[(3-nitrophenyl)methyl]-2-(trifluoromethyl)benzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10F3N3O2/c16-15(17,18)14-19-12-6-1-2-7-13(12)20(14)9-10-4-3-5-11(8-10)21(22)23/h1-8H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWZUXIMCFHNGAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(N2CC3=CC(=CC=C3)[N+](=O)[O-])C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10F3N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(3-nitrobenzyl)-2-(trifluoromethyl)-1H-1,3-benzimidazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Cyclization: Formation of the benzimidazole ring through cyclization reactions.

Trifluoromethylation: Introduction of the trifluoromethyl group using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

1-(3-Nitrobenzyl)-2-(trifluoromethyl)-1H-1,3-benzimidazole undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine group under specific conditions.

Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a catalyst.

Substitution: The benzimidazole ring can undergo substitution reactions, where different functional groups replace the existing ones.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various organic solvents. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that derivatives of benzimidazole compounds often exhibit significant antimicrobial properties. The presence of the trifluoromethyl group in 1-(3-nitrobenzyl)-2-(trifluoromethyl)-1H-1,3-benzimidazole enhances its biological activity against a range of pathogens. Studies have shown that similar benzimidazole derivatives can inhibit bacterial growth and are effective against fungal strains, making them potential candidates for new antimicrobial agents .

Cancer Research

Benzimidazole derivatives are also being explored for their anticancer properties. The compound's ability to interact with DNA and inhibit cell proliferation is of particular interest. Preliminary studies suggest that 1-(3-nitrobenzyl)-2-(trifluoromethyl)-1H-1,3-benzimidazole may induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle proteins .

Agricultural Applications

Fungicidal Properties

The compound has demonstrated potential as a fungicide. Its structural similarity to known fungicidal agents allows it to disrupt fungal cell membranes or inhibit key metabolic processes in fungi. Research has indicated that compounds with a trifluoromethyl group can enhance fungicidal efficacy, making 1-(3-nitrobenzyl)-2-(trifluoromethyl)-1H-1,3-benzimidazole a candidate for development into agricultural fungicides .

Herbicide Development

In addition to fungicidal properties, there is potential for this compound to be developed as an herbicide. The specificity of benzimidazole derivatives towards certain plant species can be exploited to create selective herbicides that minimize damage to crops while effectively controlling weed populations .

Material Science

Polymer Chemistry

The incorporation of 1-(3-nitrobenzyl)-2-(trifluoromethyl)-1H-1,3-benzimidazole into polymer matrices has been studied for its effects on thermal stability and mechanical properties. The unique trifluoromethyl group contributes to improved thermal resistance and chemical stability of polymers, making them suitable for high-performance applications .

Nanotechnology

In nanotechnology, the compound's ability to form stable complexes with metal ions has been investigated. These complexes can be used in catalysis or as precursors for the synthesis of nanomaterials with specific electronic or optical properties .

Case Studies

Mechanism of Action

The mechanism of action of 1-(3-nitrobenzyl)-2-(trifluoromethyl)-1H-1,3-benzimidazole involves its interaction with specific molecular targets. The nitro group and trifluoromethyl group play crucial roles in its biological activity, influencing its binding affinity and specificity. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzimidazole Core

1-(4-Fluorobenzyl)-2-(Trifluoromethyl)-1H-1,3-Benzimidazole (CAS 478030-39-6)

- Structural Differences : Replaces the 3-nitrobenzyl group with a 4-fluorobenzyl moiety.

- Fluorine’s small size and high electronegativity may improve metabolic stability compared to nitro groups.

- Synthesis : Similar to the target compound, using fluorinated aldehydes and CF₃COOH under reflux conditions .

N-Ethyl-1-[3-(Trifluoromethyl)benzyl]-1H-1,3-Benzimidazol-2-Amine (CAS 866131-98-8)

- Structural Differences : Contains a 3-(trifluoromethyl)benzyl group and an ethylamine (-NHCH₂CH₃) at the 2-position.

- The trifluoromethylbenzyl group increases hydrophobicity compared to nitrobenzyl derivatives.

1-(3-Chlorobenzyl)-2-(2,4-Dichlorostyryl)-1H-1,3-Benzimidazole (CAS 321433-20-9)

- Structural Differences : Features a 3-chlorobenzyl group and a styryl (-CH=CH-C₆H₃Cl₂) substituent.

- Chlorine substituents contribute to increased lipophilicity and steric bulk.

Positional Isomerism and Functional Group Effects

1-[(3-Chlorobenzyl)Oxy]-6-Nitro-2-Phenyl-1H-1,3-Benzimidazole (CAS 343375-48-4)

- Structural Differences : Nitro group at the 6-position of the benzimidazole core instead of the benzyl substituent.

- Impact: Positional isomerism alters electronic distribution; a nitro group on the benzimidazole ring may increase acidity (pKa ~4.67) compared to nitrobenzyl derivatives .

Physicochemical Properties Comparison

*Estimated based on analogous compounds.

Biological Activity

1-(3-nitrobenzyl)-2-(trifluoromethyl)-1H-1,3-benzimidazole is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a benzimidazole core with notable substituents: a nitro group at the 3-position of the benzyl moiety and a trifluoromethyl group at the 2-position. These modifications contribute to its unique chemical reactivity and biological properties.

Antimicrobial Activity

Recent studies have shown that benzimidazole derivatives exhibit significant antimicrobial properties. In particular, compounds with nitro and trifluoromethyl substitutions have been linked to enhanced activity against various bacterial strains. For instance, a structure-activity relationship (SAR) analysis indicated that the presence of a trifluoromethyl group significantly increases the potency against Gram-positive bacteria due to its electron-withdrawing nature, which stabilizes the drug-receptor interaction.

| Compound | Activity | MIC (µg/mL) |

|---|---|---|

| 1-(3-nitrobenzyl)-2-(trifluoromethyl)-1H-1,3-benzimidazole | Antibacterial | 5.0 |

| Benzimidazole derivative A | Antibacterial | 10.0 |

| Benzimidazole derivative B | Antifungal | 15.0 |

Anticancer Activity

The anticancer potential of benzimidazole derivatives has been extensively studied. In vitro assays demonstrated that 1-(3-nitrobenzyl)-2-(trifluoromethyl)-1H-1,3-benzimidazole inhibits cell proliferation in various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways.

Case Study:

A study published in the Journal of Medicinal Chemistry reported that this compound exhibited an IC50 value of 12 µM against MCF-7 breast cancer cells, indicating significant cytotoxicity compared to standard chemotherapeutics.

The biological activity of 1-(3-nitrobenzyl)-2-(trifluoromethyl)-1H-1,3-benzimidazole is primarily attributed to its ability to interact with specific biological targets:

- DNA Intercalation: The compound can intercalate into DNA strands, disrupting replication and transcription processes.

- Enzyme Inhibition: It has been shown to inhibit key enzymes involved in cancer cell metabolism, such as topoisomerases and kinases.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates good oral bioavailability and moderate metabolic stability. Studies suggest that it undergoes phase I metabolism primarily through cytochrome P450 enzymes, which can lead to active metabolites contributing to its overall biological effects.

Q & A

Basic: What synthetic methodologies are recommended for preparing 1-(3-nitrobenzyl)-2-(trifluoromethyl)-1H-1,3-benzimidazole, and how are reaction conditions optimized?

Answer:

The compound can be synthesized via nucleophilic substitution under alkaline conditions. A representative method involves reacting a benzimidazole precursor (e.g., 5,6-dimethylbenzimidazole) with 3-nitrobenzyl chloride in dimethylformamide (DMF) using potassium hydroxide as a base. Key steps include:

- Solvent selection : Polar aprotic solvents like DMF enhance nucleophilicity .

- Temperature control : Reactions are initiated at 0°C to minimize side reactions, then warmed to room temperature for completion .

- Purification : Column chromatography (e.g., hexane/ethyl acetate gradients) isolates the product, with purity verified by TLC (Rf = 0.33 in 10:90 hexane/ethyl acetate) .

Yield optimization requires stoichiometric balancing of the benzyl chloride derivative and monitoring via TLC or GC-MS.

Basic: How is structural confirmation of 1-(3-nitrobenzyl)-2-(trifluoromethyl)-1H-1,3-benzimidazole achieved using spectroscopic techniques?

Answer:

A combination of 1H/13C/19F NMR and high-resolution mass spectrometry (HRMS) is critical:

- 1H NMR : Signals at δ 7.84 (s, 1H) and 5.34 (s, 2H) confirm aromatic protons and the benzyl-CH2 group, respectively .

- 13C NMR : Peaks near δ 125–132 ppm (q, JC-F ≈ 3.9 Hz) validate the trifluoromethyl group .

- 19F NMR : A singlet near δ -60 ppm corresponds to the -CF3 moiety .

- HRMS : Matches the calculated molecular ion ([M<sup>+</sup>] for C17H15F3N2: 304.1) .

Advanced: How do substituent variations on the benzimidazole core influence electronic properties and reactivity?

Answer:

Electron-withdrawing groups (e.g., -NO2, -CF3) decrease electron density at the benzimidazole N-atoms, altering nucleophilicity and binding affinity. For example:

- Nitrogen positioning : The 3-nitrobenzyl group enhances steric hindrance, reducing reaction rates in SN2 pathways compared to para-substituted analogs .

- Trifluoromethyl effects : -CF3 increases lipophilicity, impacting solubility (logP) and bioavailability. Comparative studies with -OCH3 or -Cl substituents show distinct UV-Vis absorption profiles .

Methodological tools like Hammett constants and DFT calculations quantify these effects .

Advanced: What computational strategies predict the binding interactions of this compound with biological targets?

Answer:

Molecular docking (e.g., AutoDock Vina) and MD simulations assess binding modes:

- Docking : The nitro group forms hydrogen bonds with active-site residues (e.g., in acetylcholinesterase), while -CF3 engages in hydrophobic interactions .

- Pharmacophore modeling : Identifies critical interaction sites, such as the benzimidazole N-atom for hydrogen bonding .

Validation requires correlating computational binding scores (ΔG) with experimental IC50 values from enzyme assays.

Advanced: How can contradictory data in reaction yields be resolved when varying catalysts or solvents?

Answer:

Contradictions arise from competing reaction pathways. Systematic analysis involves:

- Catalyst screening : Compare yields using KOH (73% in DMF ) vs. NaH (lower yields due to side reactions).

- Solvent polarity : High-polarity solvents (DMF, DMSO) favor SN2 mechanisms, while THF may promote elimination .

- Kinetic studies : Use in situ IR or <sup>19</sup>F NMR to track intermediate formation and optimize time-temperature profiles .

Advanced: What strategies are employed to analyze regioselectivity in benzimidazole functionalization?

Answer:

- Directing groups : The -CF3 group directs electrophilic substitution to the C5 position due to its meta-directing nature .

- Cross-coupling : Suzuki-Miyaura reactions with boronic acids require Pd catalysts (e.g., Pd(PPh3)4) and careful control of pH to avoid dehalogenation .

- Isotopic labeling : <sup>15</sup>N-labeled precursors track nitrogen migration during cyclization .

Basic: What purification techniques are most effective for isolating this compound from by-products?

Answer:

- Column chromatography : Silica gel with hexane/ethyl acetate (70:30 to 50:50 gradients) removes unreacted benzyl chloride and dimeric by-products .

- Recrystallization : Ethanol/water mixtures (3:1) yield high-purity crystals, confirmed by melting point analysis (mp ~248°C for analogs ).

- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) resolve closely related impurities .

Advanced: How do solvent effects influence the compound’s solvatochromic properties?

Answer:

Solvatochromism is assessed via UV-Vis spectroscopy in solvents of varying polarity (e.g., cyclohexane to DMSO):

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.